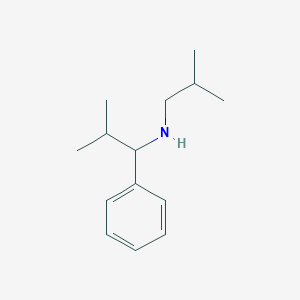
3-Bromo-2-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(methylthio)phenol is an organic compound with the molecular formula C7H7BrOS It is characterized by a bromine atom, a methylthio group, and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methylthio)phenol typically involves the bromination of 2-(methylthio)phenol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions: 3-Bromo-2-(methylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed:
- Substitution reactions yield derivatives like 2-(methylthio)aniline or 2-(methylthio)thiophenol.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions can lead to dehalogenated products or modified thioethers.
科学的研究の応用
3-Bromo-2-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its reactive functional groups.
作用機序
The mechanism of action of 3-Bromo-2-(methylthio)phenol involves its interaction with various molecular targets. The bromine atom and methylthio group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to specific targets. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.
類似化合物との比較
2-Bromo-4-(methylthio)phenol: Similar structure but with the bromine atom in a different position.
3-Chloro-2-(methylthio)phenol: Chlorine atom instead of bromine.
2-(Methylthio)phenol: Lacks the bromine atom.
Uniqueness: 3-Bromo-2-(methylthio)phenol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both a bromine atom and a methylthio group on the benzene ring provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry and industrial applications.
特性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
3-bromo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |
InChIキー |
QKYLLSYAYMERCZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=C1Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)



amine](/img/structure/B12100342.png)



![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)



![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)
